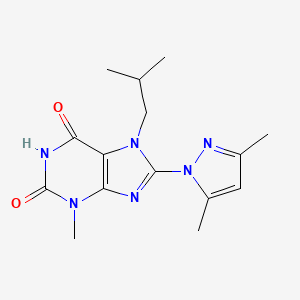

8-(3,5-Dimethyl-pyrazol-1-yl)-7-isobutyl-3-methyl-3,7-dihydro-purine-2,6-dione

Description

8-(3,5-Dimethyl-pyrazol-1-yl)-7-isobutyl-3-methyl-3,7-dihydro-purine-2,6-dione is a complex organic compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and a purine ring system, which is a fused ring structure containing nitrogen atoms. The combination of these rings imparts specific chemical properties to the compound, making it of interest in scientific research and industrial applications.

Properties

IUPAC Name |

8-(3,5-dimethylpyrazol-1-yl)-3-methyl-7-(2-methylpropyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N6O2/c1-8(2)7-20-11-12(19(5)15(23)17-13(11)22)16-14(20)21-10(4)6-9(3)18-21/h6,8H,7H2,1-5H3,(H,17,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKRBXTWYNSOPTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC3=C(N2CC(C)C)C(=O)NC(=O)N3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 8-(3,5-Dimethyl-pyrazol-1-yl)-7-isobutyl-3-methyl-3,7-dihydro-purine-2,6-dione involves several steps. One common method includes the alkylation of pyrazoles with poly(bromomethyl)benzene using potassium tert-butoxide in tetrahydrofuran (THF) as a solvent . The reaction is typically carried out under reflux conditions for a few hours, followed by cooling and the addition of hexakis(bromomethyl)benzene in small portions . This method ensures the formation of the desired compound with high purity and yield.

Chemical Reactions Analysis

8-(3,5-Dimethyl-pyrazol-1-yl)-7-isobutyl-3-methyl-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may lead to the formation of quinones, while reduction reactions can yield alcohols or amines .

Scientific Research Applications

This compound has a wide range of applications in scientific research. In chemistry, it is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions . In biology, it has been studied for its potential as an enzyme inhibitor, particularly in the inhibition of catecholase activity . In medicine, derivatives of this compound are being explored for their antitumor properties, as they can inhibit the growth of cancer cells by interfering with specific metabolic pathways . Additionally, in the industry, it is used in the synthesis of advanced materials and as a catalyst in various chemical reactions .

Mechanism of Action

The mechanism of action of 8-(3,5-Dimethyl-pyrazol-1-yl)-7-isobutyl-3-methyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets and pathways. For instance, in its role as an enzyme inhibitor, the compound binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity . In antitumor applications, the compound disrupts mitochondrial respiration and glycolysis, leading to the inhibition of cancer cell growth and induction of cell death through apoptosis .

Comparison with Similar Compounds

8-(3,5-Dimethyl-pyrazol-1-yl)-7-isobutyl-3-methyl-3,7-dihydro-purine-2,6-dione can be compared with other similar compounds, such as bis(pyrazolyl)methanes and tris(pyrazolyl)phenylmethanes . These compounds share the pyrazole ring structure but differ in the number and arrangement of pyrazole rings and other substituents. The unique combination of the pyrazole and purine rings in this compound imparts distinct chemical properties, making it more effective in certain applications, such as enzyme inhibition and antitumor activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.